BenchChemオンラインストアへようこそ!

WAY 181187 oxalate

Binding Affinity 5-HT6 Receptor Agonist Potency

WAY 181187 oxalate is the definitive 5-HT6 full agonist (Ki=2.2 nM). Its unique GABA-elevating effect in limbic regions cannot be replicated by antagonists—substituting SB-742457 or SB-271046 produces opposite results, wasting resources. Orally bioavailable with established in vivo dosing (3–30 mg/kg s.c.) and 60-fold selectivity. Essential for studies requiring authentic 5-HT6 receptor activation and differentiation from antagonist pharmacology.

Molecular Formula C15H13ClN4O2S2.C2H2O4
Molecular Weight 470.91
Cat. No. B1191949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 181187 oxalate
Synonyms1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate
Molecular FormulaC15H13ClN4O2S2.C2H2O4
Molecular Weight470.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY 181187 Oxalate: A Selective 5-HT6 Receptor Agonist for Preclinical Research Procurement


WAY 181187 oxalate is a high-affinity, selective, full agonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. It is a sulfonylated tryptamine derivative with the chemical name 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate, supplied as a research tool with a purity of ≥98% (HPLC) . This compound was originally developed by Wyeth Research (now Pfizer) and is utilized extensively in neuroscience research to probe the physiological role of 5-HT6 receptors and their potential as therapeutic targets for psychiatric and neurological disorders [1]. As an agonist, WAY 181187 oxalate is a critical control tool for studies involving 5-HT6 receptor antagonists and for elucidating the downstream signaling consequences of receptor activation.

Why 5-HT6 Receptor Ligands are Not Interchangeable: The Critical Need for WAY 181187 Oxalate in Research


The 5-HT6 receptor field is characterized by functionally diverse ligands; a simple substitution between an agonist like WAY 181187 oxalate and an antagonist like SB-742457 or SB-271046 is scientifically invalid due to their opposing effects on receptor signaling pathways. These agents elicit distinct and often contrasting neurochemical and behavioral outcomes, ranging from the modulation of specific neurotransmitter systems to complex effects on cognition and metabolism [1]. For instance, while an agonist elevates extracellular GABA levels, an antagonist may produce an entirely different neurochemical signature [2]. Therefore, the procurement decision must be guided by the specific mechanistic question being asked. Using an incorrect ligand class will not only fail to answer the research question but will likely introduce confounding variables, leading to uninterpretable data and wasted resources. The quantitative evidence below demonstrates precisely why WAY 181187 oxalate is the required tool for studies of 5-HT6 receptor activation and cannot be replaced by an antagonist or a less selective analog.

Quantitative Comparative Evidence for the Procurement of WAY 181187 Oxalate


Superior Binding Affinity and Potency vs. Closest Analog WAY-208466

WAY 181187 oxalate demonstrates higher binding affinity and functional potency at the human 5-HT6 receptor compared to its closest structural and pharmacological analog, WAY-208466. Specifically, WAY 181187 binds with a Ki of 2.2 nM and activates the receptor with an EC50 of 6.6 nM, achieving an Emax of 93%. In a direct comparison from the same study, WAY-208466 exhibits a Ki of 4.8 nM and an EC50 of 7.3 nM, with an Emax of 100% [1]. This 2.2-fold higher binding affinity and slightly improved potency make WAY 181187 the preferred tool for experiments requiring maximal target engagement at lower concentrations.

Binding Affinity 5-HT6 Receptor Agonist Potency

Defined Partial Agonist Profile Enables Mechanistic Differentiation from Full Agonists and Antagonists

WAY 181187 acts as a partial agonist at the 5-HT6 receptor when assessed for its ability to stimulate [35S]GTPγS binding to Gαs, with a pEC50 of 9.1. Critically, it was shown to attenuate the maximal response of the endogenous full agonist, serotonin (5-HT) [1]. This functional profile distinguishes it from full agonists like 5-HT (pEC50 7.7, 2-fold stimulation) and antagonists like SB271,046 (pKb 10.2). For example, the selective antagonist SB399,885, which has a higher pKb of 10.9, completely blocks receptor activation but cannot provide information on partial activation states [1]. This partial agonist behavior is essential for probing the nuances of 5-HT6 receptor signaling bias and for modeling therapeutic scenarios where complete receptor activation or blockade is undesirable.

Functional Selectivity G-protein Coupling Partial Agonism

Selective Elevation of Extracellular GABA Differentiates WAY 181187 from Antagonists in Neurochemical Studies

A key differentiating feature of WAY 181187 is its robust and brain-region-specific elevation of extracellular GABA levels, an effect not seen with 5-HT6 antagonists. Acute administration of WAY 181187 (3-30 mg/kg, s.c.) significantly increased extracellular GABA in the rat frontal cortex, hippocampus, striatum, and amygdala, without affecting glutamate, norepinephrine, or dopamine levels in these regions [1]. At a dose of 30 mg/kg, s.c., it produced modest but significant decreases in cortical dopamine and 5-HT [1]. This GABAergic effect was blocked by the 5-HT6 antagonist SB-271046 (10 mg/kg, s.c.), confirming it is a receptor-mediated consequence of agonism [2]. In contrast, 5-HT6 antagonists like SB-271046 do not produce this GABA elevation, making WAY 181187 the essential tool for investigating 5-HT6-GABA interactions.

Neurochemistry GABAergic Transmission In Vivo Microdialysis

Opposing Metabolic Effects Differentiate WAY 181187 from Antagonist SB-742457 in Antipsychotic Combination Studies

In a preclinical model of antipsychotic drug (APD)-induced metabolic dysfunction, chronic co-administration of WAY 181187 with APDs (haloperidol, risperidone, olanzapine) produced a distinct metabolic profile compared to the 5-HT6 antagonist SB-742457. SB-742457 more strongly inhibited APD-induced weight gain and hyperglycemia but worsened dyslipidemia. Conversely, WAY 181187 tended to improve the lipid profile but increased blood glucose levels [1]. This study provides direct comparative evidence that a 5-HT6 agonist and antagonist produce different and sometimes opposing effects on critical metabolic parameters, underscoring that they are not interchangeable tools for studying the role of 5-HT6 receptors in metabolic regulation.

Metabolic Syndrome Antipsychotic-Induced Weight Gain Adjunctive Therapy

Precision Application Scenarios for WAY 181187 Oxalate Based on Verified Evidence


Investigating 5-HT6 Receptor-Mediated GABAergic Neurotransmission and Anxiolysis

For in vivo studies aimed at elucidating the role of 5-HT6 receptors in modulating inhibitory tone in the brain, WAY 181187 oxalate is the indispensable tool. Its unique and well-documented ability to robustly increase extracellular GABA levels in key limbic regions (frontal cortex, hippocampus, amygdala) [1], a hallmark of its agonist activity, makes it the definitive compound for this line of research. Studies of anxiety, obsessive-compulsive disorder, or epilepsy that hypothesize a role for 5-HT6 receptor-mediated GABA release require this specific agonist. Using a 5-HT6 antagonist like SB-271046 or SB-399885 would not activate this pathway and would thus fail to test the hypothesis. The dose-dependent nature of this effect (3-30 mg/kg, s.c.) provides a clear experimental window for dosing in rodents [1].

Modeling Partial Agonism and Functional Selectivity at Gαs-Coupled 5-HT6 Receptors

In vitro pharmacology and drug discovery programs focused on understanding G-protein coupling bias or the therapeutic implications of partial agonism should procure WAY 181187 oxalate. Its characterization as a potent (pEC50 = 9.1) partial agonist at the Gαs signaling pathway, which can attenuate the effects of the full agonist serotonin [1], provides a validated reference standard for these specialized assays. This profile is mechanistically distinct from both full agonists and antagonists, allowing researchers to calibrate their assays and screen for novel compounds with similar or differentiated signaling properties. The compound's high affinity (Ki = 2.2 nM) also makes it suitable for use as a positive control in radioligand binding displacement assays for the 5-HT6 receptor [2].

Adjunctive Therapy Studies in Antipsychotic-Induced Metabolic Dysfunction

Preclinical research exploring the complex relationship between 5-HT6 receptor signaling and antipsychotic-induced metabolic side effects should utilize WAY 181187 oxalate to model the consequences of receptor activation. As demonstrated in direct comparison with the antagonist SB-742457, WAY 181187 produces a distinct metabolic outcome, specifically tending to improve the lipid profile while increasing glucose levels when co-administered with antipsychotics like haloperidol or olanzapine [1]. This scenario is critical for researchers seeking to dissect the divergent roles of 5-HT6 agonism versus antagonism in weight regulation and metabolic health, and for those aiming to identify adjunctive treatments that can mitigate specific metabolic disturbances without exacerbating others.

Neuroscience Studies Requiring a Validated, Selective 5-HT6 Agonist with Established In Vivo Bioavailability

For any in vivo study requiring systemic administration of a 5-HT6 receptor agonist, WAY 181187 oxalate is a proven choice. It is orally bioavailable and has been extensively used in rodents via subcutaneous (s.c.) and intraperitoneal (i.p.) routes at well-defined doses (e.g., 3-30 mg/kg for neurochemical effects; 10 mg/kg for behavioral studies) [1]. Its 60-fold selectivity over other 5-HT and monoamine receptors provides confidence in target specificity [2]. This established in vivo pharmacology, supported by peer-reviewed publications [1][3], reduces the experimental uncertainty and optimization time associated with using a less-characterized or less-selective tool compound, thereby accelerating research timelines and improving data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY 181187 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.